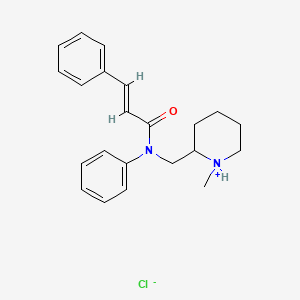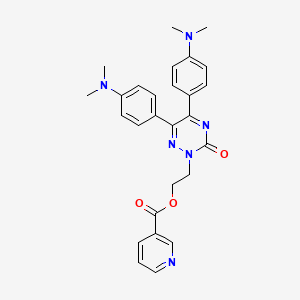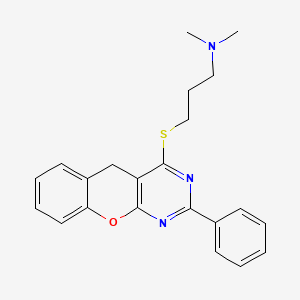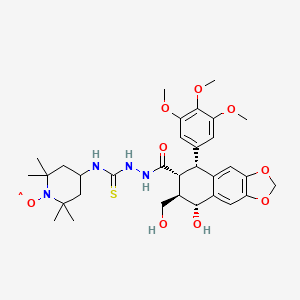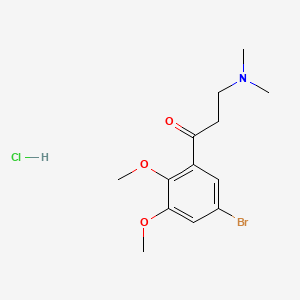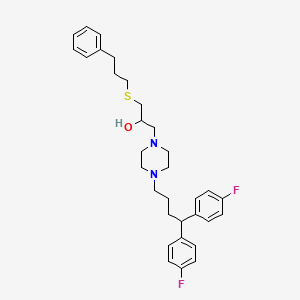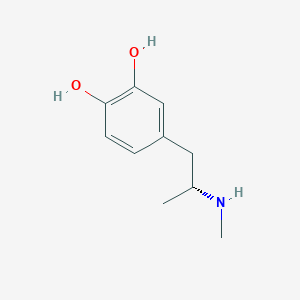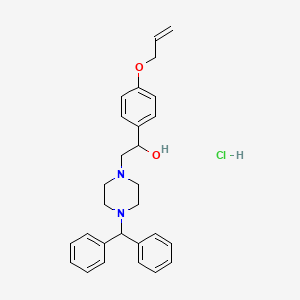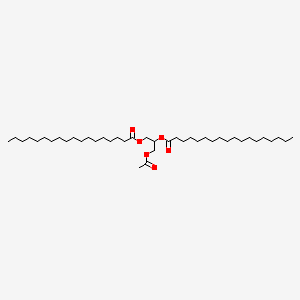
Glyceryl 1-acetate distearate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Glyceryl 1-acetate distearate can be synthesized through the esterification of glycerol with stearic acid in the presence of acetic acid. The reaction typically involves heating the reactants under reflux conditions with a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the transesterification of hydrogenated oil and glycerol using sodium stearate as a catalyst. The reaction is carried out under vacuum pressure and high temperatures (220-260°C) to achieve the desired esterification .
化学反应分析
Types of Reactions
Glyceryl 1-acetate distearate undergoes various chemical reactions, including:
Hydrolysis: Breaking down into glycerol and stearic acid in the presence of water and an acid or base catalyst.
Oxidation: Reacting with oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Glycerol and stearic acid.
Oxidation: Oxidized derivatives of the ester.
Reduction: Reduced forms of the ester, though less common.
科学研究应用
Glyceryl 1-acetate distearate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its role in biological systems and its potential as a bioactive compound.
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic applications.
作用机制
The mechanism of action of glyceryl 1-acetate distearate involves its interaction with cellular membranes and enzymes. It acts as an emulsifier, stabilizing mixtures of oil and water by reducing surface tension. In biological systems, it may interact with specific molecular targets, such as enzymes involved in inflammatory pathways, to exert its effects .
相似化合物的比较
Similar Compounds
Glyceryl 1,3-distearate: Another ester of glycerol and stearic acid, known for its anti-inflammatory properties.
Glyceryl monostearate: A monoester of glycerol and stearic acid, commonly used as an emulsifier in food and cosmetic products.
Glyceryl triacetate: An ester of glycerol and acetic acid, used as a plasticizer and solvent.
Uniqueness
Glyceryl 1-acetate distearate is unique due to its specific esterification pattern, which imparts distinct physical and chemical properties. Its dual ester linkage with both stearic acid and acetic acid makes it versatile for various applications, particularly in stabilizing emulsions and providing bioactive effects .
属性
CAS 编号 |
26658-07-1 |
|---|---|
分子式 |
C41H78O6 |
分子量 |
667.1 g/mol |
IUPAC 名称 |
(3-acetyloxy-2-octadecanoyloxypropyl) octadecanoate |
InChI |
InChI=1S/C41H78O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(43)46-37-39(36-45-38(3)42)47-41(44)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h39H,4-37H2,1-3H3 |
InChI 键 |
KAEJGTHBJCWMSD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


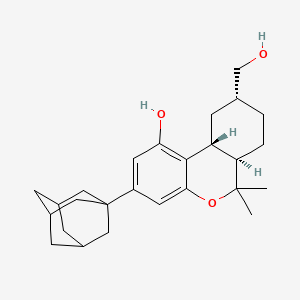
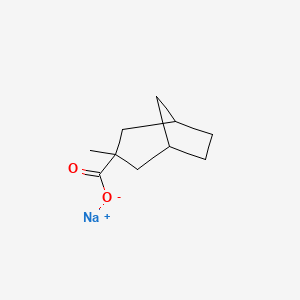
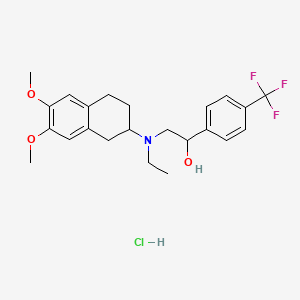
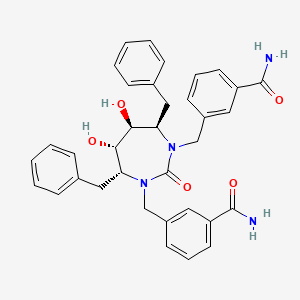
![N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline;tetrachlorozinc(2-)](/img/structure/B12779229.png)
